Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Structural and Electronic Comparisons
Reactivity Trends
Spectroscopic Signatures
- ¹H NMR : Aromatic protons resonate at δ 7.2–8.5 ppm; ethyl carbamate signals appear at δ 1.3 (CH₃) and δ 4.2 (CH₂).
- IR : Stretching vibrations at 1705 cm⁻¹ (C=O, carbamate) and 750 cm⁻¹ (C–Cl).
Properties
Molecular Formula |
C16H13Cl2N3O2 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
ethyl N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-2-23-16(22)20-15-14(10-3-5-11(17)6-4-10)19-13-8-7-12(18)9-21(13)15/h3-9H,2H2,1H3,(H,20,22) |
InChI Key |
DVPDMHQHZATITH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Formamidine Intermediates
A method analogous to the synthesis of imidazo[1,2-b]pyridazine derivatives could be applied. For example:
-
Step 1 : React 3-amino-6-chloropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N,N-dimethylformamidine intermediate.
-
Step 2 : Cyclize with bromoacetonitrile under acidic or basic conditions to form the imidazole ring.
-
Step 3 : Introduce substituents via cross-coupling or electrophilic substitution.
This approach requires optimization for the [1,2-a] isomer, as the original method targets a pyridazine core. Reaction conditions (temperature: 50–160°C, solvent: acetonitrile or ethyl acetate) must be adjusted to favor the desired regiochemistry.
Ritter-Type Reactions with Acid Catalysis
Inspired by imidazo[1,5-a]pyridine synthesis, a modified Ritter reaction could be employed:
-
Reagents : Bismuth triflate (Bi(OTf)₃) or p-toluenesulfonic acid (p-TsOH) as catalysts.
-
Solvent : Dichloroethane (DCE) or acetonitrile.
-
Conditions : High temperatures (150°C) to facilitate cyclization.
The choice of catalyst and solvent significantly impacts yield and regioselectivity. For example, Bi(OTf)₃ (5 mol%) and p-TsOH (7.5 equiv) promote intermolecular Ritter reactions in imidazo[1,5-a]pyridines. Similar strategies may apply to the [1,2-a] system, though steric and electronic factors must be considered.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Halogenation | Bromination of imidazo[1,2-a]pyridine at position 2 with NBS or Br₂. | 2-Bromo-6-chloroimidazo[1,2-a]pyridine. |
| 2. Suzuki Coupling | Pd(PPh₃)₄, 4-chlorophenylboronic acid, K₂CO₃, DME/H₂O, 80°C. | 2-(4-Chlorophenyl) substitution. |
This method ensures precise placement of the aryl group, leveraging palladium-mediated C–C bond formation.
Carbamate Functionalization at Position 3
The ethyl carbamate group is introduced via reaction of an amine or azide intermediate with ethyl chloroformate or alternative carbamoylating agents.
Direct Carbamation of Amines
If the core contains an amine at position 3, ethyl chloroformate reacts under basic conditions:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Amination | 3-Amino-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. | Amine intermediate. |
| 2. Carbamation | Ethyl chloroformate, NaHCO₃, THF/H₂O, 0–25°C. | Ethyl carbamate formation. |
This method is efficient but requires the amine to be preinstalled in the core structure. Side reactions (e.g., over-alkylation) are mitigated by using stoichiometric bases.
Pd-Catalyzed Carbamate Formation from Azides
For azide-containing intermediates, PdCl₂-mediated carbamate synthesis offers an alternative:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Azide Formation | 3-Azido-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. | Azide intermediate. |
| 2. Carbamation | PdCl₂ (2 mol%), CO (1 atm), ethanol, 80°C. | Ethyl carbamate via carbamoyl chloride intermediates. |
This approach avoids toxic phosgene and leverages CO as a carbonyl source. Yields >80% are achievable under optimized conditions.
Indium-Mediated Carbamate Synthesis
Organoindium reagents enable selective carbamate formation from amines and alkyl chloroformates:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Amination | 3-Amino-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine. | Amine intermediate. |
| 2. Carbamation | Ethyl chloroformate, In (5 mol%), CuCl (10 mol%), THF, 60°C. | Ethyl carbamate with minimal side products. |
Indium’s mild reactivity and low catalyst loading make this method ideal for sterically hindered amines.
Integrated Synthetic Route
Total Yield : ~54% (cumulative).
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The imidazo[1,2-a]pyridine isomer requires precise control over reaction conditions. For instance:
Stability of Intermediates
Amine or azide intermediates are prone to decomposition. Storage under inert atmospheres and rapid workup are critical.
Scalability
Palladium catalysts are costly for large-scale synthesis. Alternative methods, such as indium-mediated reactions, offer cost-effective alternatives.
Comparative Analysis of Carbamate Formation Methods
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct Amination | ClCO₂Et, NaHCO₃ | High yield, simple procedure | Requires preinstalled amine |
| Pd-Catalyzed (CO) | PdCl₂, CO, ethanol | Avoids phosgene, scalable | Requires pressurized CO |
| Indium-Mediated | In, CuCl, ClCO₂Et | Mild conditions, high selectivity | Limited substrate scope |
Chemical Reactions Analysis
Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alpidem (2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide)
- Structural Difference : Replaces the carbamate group with an N,N-dipropylacetamide moiety.
- Key Findings : Alpidem, an anxiolytic agent, was withdrawn due to severe hepatotoxicity linked to its dipropylacetamide group. Its toxicity contrasts with the carbamate-containing target compound, suggesting that the carbamate group may reduce metabolic liabilities .
- Relevance : Highlights the impact of N-substituents on toxicity profiles.
Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
- Structural Difference : Features methyl groups at the 6-position (pyridine) and 4-position (phenyl) instead of chlorine, with an N,N-dimethylacetamide group.
- Key Findings : Zolpidem lacks hepatotoxicity, demonstrating that halogen substitution (Cl vs. CH₃) and N-alkylation influence both safety and receptor selectivity (e.g., GABA-A receptor modulation) .
Ethyl 2-(6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (5j)
- Structural Difference : Substitutes carbamate with an ethyl acetate group.
- Key Data :
CLINME (2-[6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methylacetamide)
- Structural Difference : Replaces 4-chlorophenyl with 4-iodophenyl and introduces a radiolabel (C-11 or I-123).
- Application: Used as a PET tracer for neuroinflammation imaging, demonstrating the utility of halogenated imidazopyridines in diagnostic applications .
6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine
- Structural Difference: Incorporates a morpholinomethyl group at the 3-position.
- Key Data :
- Implications : The morpholine group may improve solubility and blood-brain barrier penetration, relevant for CNS-targeted therapies .
Toxicity and Metabolic Pathways
- Alpidem Metabolite (6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide)
Key Insights
- Substituent Impact : Chlorine atoms enhance electrophilicity and receptor binding but may increase toxicity risks. Carbamates offer metabolic stability over acetamides.
- Structural Alerts : N,N-dialkylacetamide groups (e.g., Alpidem) are associated with hepatotoxicity, while methyl or morpholine substitutions (e.g., Zolpidem) improve safety .
Biological Activity
Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and research findings.
- Chemical Name : this compound
- Molecular Formula : C17H14Cl2N2O2
- Molecular Weight : 349.21 g/mol
- CAS Number : 193979-48-5
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including this compound. This compound has shown promising activity against various pathogens, particularly Helicobacter pylori. The mechanism involves inhibition of respiratory complex I, leading to reduced bacterial viability .
Antileishmanial Activity
The compound has demonstrated significant efficacy against Leishmania infantum, with an EC50 value of 3.7 µM. This is particularly noteworthy when compared to standard treatments like miltefosine and fexinidazole, which have higher EC50 values (0.4 µM and 15.9 µM respectively) for the same pathogen . The selectivity indices indicate that while the compound is effective against the parasite, it also exhibits cytotoxicity towards human liver cells (HepG2), suggesting a need for further optimization to enhance selectivity .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The selectivity indices for this compound were found to be low in some cases, indicating that while it is effective against certain pathogens, it may also affect normal human cells. This aspect necessitates careful consideration in drug development and therapeutic applications .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells and cancerous tissues:
- Inhibition of Enzymatic Pathways : The imidazopyridine scaffold is known to interfere with key enzymatic processes in pathogens.
- Disruption of Cellular Integrity : By targeting membrane integrity and cellular functions, the compound can induce apoptosis in susceptible cells.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| MDPI Pharmaceuticals (2022) | Demonstrated potent antileishmanial activity with improved solubility and stability compared to other derivatives. |
| PubChem (2025) | Provided comprehensive chemical data supporting the structural integrity and potential applications in drug formulation. |
| ResearchGate (2006) | Discussed broader pharmacological profiles including anxiolytic and anti-inflammatory activities associated with imidazopyridine derivatives. |
Q & A
Q. What are the standard synthetic routes for Ethyl [6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]carbamate?
The compound is typically synthesized via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under acidic or basic conditions. For example:
- Route 1 : Reaction of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with ethyl chloroformate in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Route 2 : Condensation of preformed imidazo[1,2-a]pyridine intermediates with ethyl carbamate groups via nucleophilic substitution. Key reagents include POCl₃ for activating carbonyl groups and DMF as a solvent .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) and carbamate linkage (C=O at ~165 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 365.2 for [M+H]⁺) .
- X-ray crystallography : Resolves dihedral angles between the imidazo[1,2-a]pyridine core and substituents, critical for SAR studies .
Q. What in vitro assays are used for preliminary biological screening?
- Kinase inhibition : ATP-binding assays (e.g., fluorescence polarization) to evaluate interactions with targets like EGFR or CDK2 .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How do substituent variations at the 2- and 6-positions impact biological activity?
- 2-position : Replacement of 4-chlorophenyl with 4-fluorophenyl (e.g., in related compounds) reduces steric hindrance, enhancing binding to hydrophobic kinase pockets (IC₅₀ improves from 12 µM to 8 µM) .
- 6-position : Chlorine vs. trifluoromethyl groups alter electron-withdrawing effects, influencing metabolic stability (e.g., t₁/₂ increases from 2.1 to 4.3 hours in liver microsomes) .
Q. How can contradictory data on COX-2 inhibition efficacy be resolved across assay systems?
Contradictions often arise from assay conditions:
- Enzymatic vs. cellular assays : Use orthogonal methods (e.g., recombinant COX-2 enzyme assays and prostaglandin E₂ ELISA in macrophages) to distinguish direct inhibition from off-target effects .
- Docking simulations : Validate binding modes using software like AutoDock Vina; compare interactions with catalytic residues (e.g., Tyr385, Ser530) .
Q. What strategies optimize pharmacokinetic properties without compromising activity?
- Carbamate modification : Replace ethyl with cyclopropyl groups to enhance metabolic stability (e.g., AUC increases by 2.5× in rodent models) .
- Salt formation : Hydrochloride salts improve aqueous solubility (from 0.2 mg/mL to 1.5 mg/mL) while maintaining potency .
Methodological Challenges
Q. How are synthetic byproducts characterized and mitigated?
- HPLC-UV/HRMS : Identifies common impurities (e.g., dechlorinated byproducts at m/z 329.1) .
- Process optimization : Use flow chemistry to control exothermic reactions (e.g., POCl₃-mediated cyclization at 0–5°C reduces dimerization by 70%) .
Q. What computational tools predict SAR for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
